
CCT137690
描述
CCT 137690 是一种高度选择性的、口服生物利用度高的极光激酶抑制剂,极光激酶对于细胞分裂至关重要。极光激酶调节有丝分裂的关键阶段,包括中心体成熟、纺锤体组装、染色体分离和胞质分裂。 极光 A 和 B 激酶的过表达与各种人类癌症有关,使其成为抗有丝分裂药物的新型靶点 .
准备方法
CCT 137690 被合成作为咪唑并 [4,5-b] 吡啶衍生物。合成路线涉及多个步骤,包括咪唑并 [4,5-b] 吡啶核的形成,以及随后引入所需取代基的功能化。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 . CCT 137690 的工业生产方法尚未被广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
CCT 137690 经历各种化学反应,主要涉及其官能团。常见反应包括:
氧化: 该化合物可以发生氧化反应,特别是在咪唑并 [4,5-b] 吡啶核中的氮原子处。
还原: 还原反应可能发生在溴取代基处,导致形成不同的衍生物。
取代: CCT 137690 中的溴原子可以通过亲核取代反应被其他官能团取代。这些反应的常见试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂.
科学研究应用
CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .
Scientific Research Applications
Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .
Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .
Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .
Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .
Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .
Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .
Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .
Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .
Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .
Data Tables
Antiproliferative Activity of this compound in Human Tumor Cell Lines
Cell Line | GI50 Value (µM) |
---|---|
(Various) | 0.005 - 0.47 |
Note: Specific cell lines and their corresponding GI50 values can be found in the original source .
Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound
lncRNA | Regulation in MCF-7 | Regulation in MDA-MB-231 |
---|---|---|
HOXA1AS | Downregulated | Downregulated |
NCRMS | Downregulated | Downregulated |
(Other lncRNAs) | Upregulated or Downregulated | Upregulated or Downregulated |
Note: A complete list of lncRNAs and their regulation can be found in the original source .
Case Studies
Neuroblastoma Treatment in Transgenic Mice
- In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .
Colorectal Cancer
Authoritative Insights
- This compound is a highly selective inhibitor of Aurora kinases A, B, and C .
- This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .
- Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .
- This compound has potential as an anti-cancer agent for breast cancer treatment .
- This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .
Cautions
作用机制
CCT 137690 通过以低纳摩尔 IC50 值抑制极光 A 和 B 激酶来发挥其作用。这种抑制会破坏关键的有丝分裂过程,导致细胞周期阻滞和凋亡。该化合物诱导多极纺锤体形成、染色体错位和多倍体,最终触发细胞死亡。 此外,CCT 137690 下调神经母细胞瘤细胞中 MYCN 蛋白的表达,进一步抑制细胞增殖 .
相似化合物的比较
CCT 137690 由于其作为极光激酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:
VX-680: 另一种极光激酶抑制剂,具有类似的抗增殖活性,但化学结构不同。
MLN8237: 一种选择性的极光 A 激酶抑制剂,具有不同的药代动力学特性。
AZD1152: 极光 B 激酶抑制剂,具有不同的分子靶点和途径
CCT 137690 因其对极光 A 和 B 激酶的双重抑制而脱颖而出,使其成为癌症研究和治疗开发的通用工具。
生物活性
CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.
This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:
- Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .
- Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .
- Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .
Table 1: IC50 Values of this compound Against Aurora Kinases
Aurora Kinase | IC50 Value (μM) |
---|---|
Aurora A | 0.015 |
Aurora B | 0.025 |
Aurora C | 0.019 |
Neuroblastoma
This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:
- In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .
- In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .
Other Cancer Types
This compound's efficacy extends beyond neuroblastoma:
- Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .
- Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .
Table 2: Growth Inhibition Data Across Cancer Cell Lines
Cell Line | GI50 Value (μM) |
---|---|
HCT116 (Colorectal) | 0.005 |
HeLa (Cervical) | 0.047 |
ORL-48 (Oral Cancer) | 0.025 |
ORL-115 (Oral Cancer) | 0.045 |
Case Studies and Research Findings
- Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .
- Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .
- Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .
属性
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095382-05-0 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。